molecular formula C7H4N4 B8802558 3H-Imidazo[4,5-b]pyridine-2-carbonitrile

3H-Imidazo[4,5-b]pyridine-2-carbonitrile

Cat. No. B8802558
M. Wt: 144.13 g/mol
InChI Key: SIDWZUBWBHYUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Imidazo[4,5-b]pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-b]pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3H-Imidazo[4,5-b]pyridine-2-carbonitrile

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,(H,9,10,11)

InChI Key

SIDWZUBWBHYUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Trichloromethyl-imidazo[4,5-b]pyridine (21.5 g) is added, in small portions, to 34% strength ammonia (250 ml), which is stirred vigorously and kept at about 10° C. After the addition, the reaction mixture is stirred for about one hour, the temperature being allowed to rise to the ambient temperature (20° to 25° C.). The reaction mixture is filtered over silica supercel and the filtrate is acidified to pH=6 with hydrochloric acid (200 ml) of density 1.19, the temperature being kept below 10° C. 2-Cyanoimidazo[4,5-b]pyridine (8 g in total) of melting point of about 200° C. is obtained by filtering off the precipitate, extracting the mother liquors with ethyl acetate and concentrating the extract. Purity: about 80%.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.